molecular formula C22H19N3O2S3 B2781770 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1252927-10-8

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No. B2781770
CAS RN: 1252927-10-8
M. Wt: 453.59
InChI Key: WHYMRYCGKCCZOA-UHFFFAOYSA-N
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Description

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide is a useful research compound. Its molecular formula is C22H19N3O2S3 and its molecular weight is 453.59. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Synthesis

Research on similar compounds has focused on understanding their crystal structures and synthesis pathways. The crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have been characterized, revealing their folded conformations and intramolecular hydrogen bond stabilizations, which are crucial for their biological activities and synthesis strategies (Subasri et al., 2016), (Subasri et al., 2017).

Anticancer and Antimicrobial Properties

The compound's derivatives have shown promising anticancer and antimicrobial activities. Studies have synthesized classical and nonclassical analogues targeting thymidylate synthase and dihydrofolate reductase, indicating potent dual inhibitory activities against human enzymes, suggesting their potential as cancer therapeutics (Gangjee et al., 2008), (Gangjee et al., 1996). New derivatives of thieno[3,2-d]pyrimidine have been synthesized, showing potent anticancer activity on various human cancer cell lines, further highlighting the compound's relevance in cancer research (Hafez & El-Gazzar, 2017).

Enzyme Inhibition for Therapeutic Applications

The compound's framework has been explored for the design of inhibitors targeting specific enzymes related to disease pathways. For example, derivatives have been developed as potent and selective inhibitors of dihydrofolate reductase from pathogens, showing potential as antitumor agents and treatments for infections in immunocompromised patients (Gangjee et al., 2007).

Synthesis and Evaluation of Biological Activities

The synthesis and evaluation of novel derivatives based on the thieno[3,2-d]pyrimidine scaffold have been conducted to explore their biological activities, including antimicrobial effects. This research contributes to the development of new therapeutic agents with specific actions against target pathogens (Kerru et al., 2019).

properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S3/c1-28-17-9-5-8-16(12-17)23-19(26)14-30-22-24-18-10-11-29-20(18)21(27)25(22)13-15-6-3-2-4-7-15/h2-12H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYMRYCGKCCZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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